Cas no 535-26-2 (Aposcopolamine)

Aposcopolamine structure
Aposcopolamine structure
상품 이름:Aposcopolamine
CAS 번호:535-26-2
MF:C17H19NO3
메가와트:285.33766
MDL:MFCD00238538
CID:370153
PubChem ID:3083622

Aposcopolamine 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid, a-methylene-, (1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-ylester
    • Aposcopolamine
    • APOHYOSCINE
    • Benzeneacetic acid, a-methylene-, (1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non...
    • 2-phenyl-acrylic acid 9-methyl-(1rN,2tH,4tH,5cN)-3-oxa-9-aza-tricyclo[3.3.1.02,4]non-7t-yl ester
    • 6,7-Epoxy-3-atropolyoxytropane
    • a-Methylenebenzeneacetic Acid (1a,2,4,5a,7)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-y
    • Aposcopolamin
    • Atropasaeure-(6exo,7exo-epoxy-tropan-3endo-ylester)
    • Atropasaeure-(6exo,7exo-epoxy-tropan-3endo-ylester),O-Atropoyl-scopin
    • atropic acid-(6exo,7exo-epoxy-tropane-3endo-yl ester)
    • OSCINE ATROPATE
    • [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
    • RQ98RV32RG
    • MFCD00238538
    • UNII-RQ98RV32RG
    • NS00094393
    • 1alphaH,5alphaH-Tropan-3alpha-ol, 6beta,7beta-epoxy-, atropate (ester)
    • 535-26-2
    • AKOS040761367
    • DTXSID901045591
    • BENZENEACETIC ACID, .ALPHA.-METHYLENE-, 9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER, (1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-
    • HY-N8728
    • BENZENEACETIC ACID, .ALPHA.-METHYLENE-, (1.ALPHA.,2.BETA.,4.BETA.,5.ALPHA.,7.BETA.)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NON-7-YL ESTER
    • APOHYOSCINE [USP IMPURITY]
    • (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-Phenylprop-2-enoate (Apohyoscine)
    • C90496
    • SCHEMBL12857076
    • MS-24064
    • (1R,2R,4S,5S,7S)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.02,4)nonan-7-yl 2-phenylacrylate
    • Hyoscine Hydrobromide Imp. C (EP); Hyoscine Imp. C (EP); (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-Phenylprop-2-enoate; Apohyoscine; Hyoscine Hydrobromide Impurity C; Hyoscine Impurity C
    • CS-0148978
    • A937212
    • (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-Phenylprop-2-enoate
    • Prestwick_216
    • [(2R,4S)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
    • AC1L9DTK
    • CHEBI:2785
    • Q27105816
    • C10844
    • [(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
    • alpha-Methylenebenzeneacetic acid
    • 9-methyl-3-oxa-9-azatricyclo[3.3.1.0?,?]nonan-7-yl 2-phenylprop-2-enoate
    • AKOS026750735
    • FT-0662254
    • Benzeneacetic acid, .alpha.-methylene-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester
    • Benzeneacetic acid, .alpha.-methylene-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-
    • 1.alpha.H,5.alpha.H-Tropan-3.alpha.-ol, 6.beta.,7.beta.-epoxy-, atropate (ester)
    • JJNVDCBKBUSUII-UHFFFAOYSA-N
    • Q15410270
    • 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate
    • DTXSID10903573
    • NoName_4268
    • (1R,2R,4S,5S,7R)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0,]nonan-7-yl 2-phenylprop-2-enoic acid
    • ((3S,6S)-6-hydroxy-8-methyl-8-azabicyclo(3.2.1)octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate
    • (1R,2R,4S,5S,7R)-9-Methyl-3-oxa-9-azatricyclo(3.3.1.0,)nonan-7-yl 2-phenylprop-2-enoic acid
    • [(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenyl-propanoate
    • MDL: MFCD00238538
    • 인치: InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+
    • InChIKey: JJNVDCBKBUSUII-LHIUVBILSA-N
    • 미소: CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4

계산된 속성

  • 정밀분자량: 285.13600
  • 동위원소 질량: 285.136
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 439
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 42.1A^2
  • 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 97 ºC (ethyl ether )
  • 비등점: 415.5°Cat760mmHg
  • 플래시 포인트: 205.1°C
  • 굴절률: 1.604
  • 용해도: 극미용성(0.16g/l)(25ºC),
  • PSA: 42.07000
  • LogP: 1.79330

Aposcopolamine 보안 정보

Aposcopolamine 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Aposcopolamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB165453-10 mg
Aposcopolamine; .
535-26-2
10 mg
€180.00 2023-07-20
1PlusChem
1P00D97F-25mg
APOHYOSCINE
535-26-2 ≥95%
25mg
$836.00 2023-12-16
1PlusChem
1P00D97F-10mg
APOHYOSCINE
535-26-2 98%
10mg
$313.00 2024-04-30
MedChemExpress
HY-N8728-10mg
Aposcopolamine
535-26-2 98.44%
10mg
¥2500 2024-04-18
PhytoLab
84104-50mg
Aposcopolamine
535-26-2 ≥ 90.0 %
50mg
€958.5 2023-10-25
TargetMol Chemicals
TN3434-5 mg
Apohyoscine
535-26-2 98%
5mg
¥ 3,700 2023-07-11
TRC
A729000-100mg
Aposcopolamine
535-26-2
100mg
$ 1820.00 2023-04-19
TRC
A729000-5mg
Aposcopolamine
535-26-2
5mg
$ 164.00 2023-04-19
PhytoLab
84104-1000mg
Aposcopolamine
535-26-2 ≥ 90.0 %
1000mg
€15975 2023-10-25
TargetMol Chemicals
TN3434-10 mg
Apohyoscine
535-26-2 98%
10mg
¥ 4,520 2023-07-11

Aposcopolamine 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:535-26-2)Aposcopolamine
A937212
순결:99%/99%
재다:5mg/10mg
가격 ($):201.0/313.0